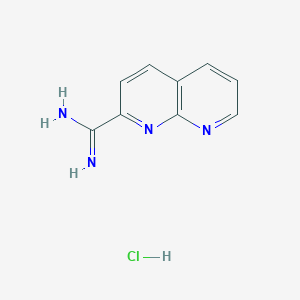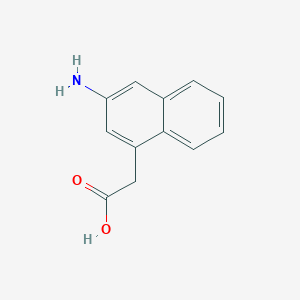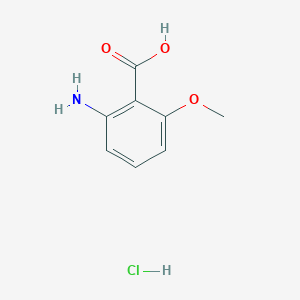
7-Hydroxy-2,2-dimethylchroman-4-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2,2-dimethylchroman-4-one oxime is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry due to their diverse biological activities . The oxime functional group in this compound adds further versatility, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one oxime typically involves the reaction of 7-Hydroxy-2,2-dimethylchroman-4-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,2-dimethylchroman-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the 7-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
7-Hydroxy-2,2-dimethylchroman-4-one oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,2-dimethylchroman-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2,2-dimethylchroman-4-one: Lacks the oxime group, making it less versatile in certain reactions.
2,2-Dimethylchroman-4-one oxime: Lacks the hydroxyl group at the 7-position, affecting its reactivity and biological activity.
Uniqueness
7-Hydroxy-2,2-dimethylchroman-4-one oxime is unique due to the presence of both the hydroxyl and oxime groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4Z)-4-hydroxyimino-2,2-dimethyl-3H-chromen-7-ol |
InChI |
InChI=1S/C11H13NO3/c1-11(2)6-9(12-14)8-4-3-7(13)5-10(8)15-11/h3-5,13-14H,6H2,1-2H3/b12-9- |
InChI Key |
BKLJLWIEDQFCHE-XFXZXTDPSA-N |
Isomeric SMILES |
CC1(C/C(=N/O)/C2=C(O1)C=C(C=C2)O)C |
Canonical SMILES |
CC1(CC(=NO)C2=C(O1)C=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)


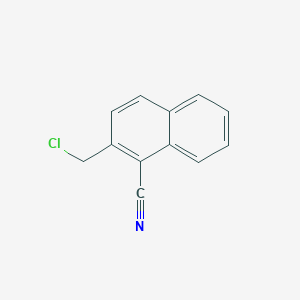
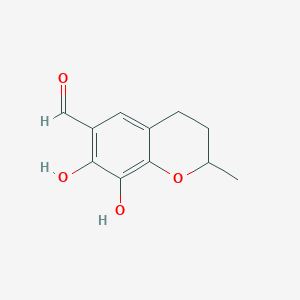


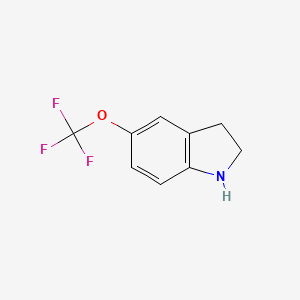
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
